Cas no 4295-11-8 (2-Chloro-6-methylquinoline)
2-Chloro-6-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-methylquinoline
- 2-CHLORO-6-METHYL-QUINOLINE
- Quinoline,2-chloro-6-methyl-
- J-508977
- F0001-2436
- CS-0152990
- SY104594
- Quinoline, 2-chloro-6-methyl-
- BB 0255232
- FHHZTIXPIXHMLC-UHFFFAOYSA-N
- AM20051179
- 4295-11-8
- BP-13478
- InChI=1/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H
- AKOS000278002
- A848557
- DTXSID4063400
- FT-0630104
- SCHEMBL1133953
- MFCD00462389
- EN300-114929
- AB06125
- AS-37237
- DTXCID3040196
-
- MDL: MFCD00462389
- Inchi: 1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3
- InChI Key: FHHZTIXPIXHMLC-UHFFFAOYSA-N
- SMILES: ClC1=CC=C2C=C(C)C=CC2=N1
Computed Properties
- Exact Mass: 177.03500
- Monoisotopic Mass: 177.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.225±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 111-114 ºC
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 12.89000
- LogP: 3.19660
2-Chloro-6-methylquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
2-Chloro-6-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-6-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006809-10g |
2-Chloro-6-methylquinoline |
4295-11-8 | 95% | 10g |
$354.32 | 2022-03-31 | |
| Alichem | A189006809-25g |
2-Chloro-6-methylquinoline |
4295-11-8 | 95% | 25g |
$480.00 | 2023-09-01 | |
| Alichem | A189006809-100g |
2-Chloro-6-methylquinoline |
4295-11-8 | 95% | 100g |
$1,633.66 | 2022-03-31 | |
| AstaTech | 57592-1/G |
2-CHLORO-6-METHYLQUINOLINE |
4295-11-8 | 97% | 1g |
$50 | 2023-09-16 | |
| AstaTech | 57592-5/G |
2-CHLORO-6-METHYLQUINOLINE |
4295-11-8 | 97% | 5g |
$150 | 2023-09-16 | |
| AstaTech | 57592-25/G |
2-CHLORO-6-METHYLQUINOLINE |
4295-11-8 | 97% | 25g |
$525 | 2023-09-16 | |
| Fluorochem | 093300-1g |
2-Chloro-6-methylquinoline |
4295-11-8 | 95% | 1g |
£34.00 | 2022-02-28 | |
| Fluorochem | 093300-5g |
2-Chloro-6-methylquinoline |
4295-11-8 | 95% | 5g |
£117.00 | 2022-02-28 | |
| Fluorochem | 093300-10g |
2-Chloro-6-methylquinoline |
4295-11-8 | 95% | 10g |
£212.00 | 2022-02-28 | |
| TRC | C197931-100mg |
2-Chloro-6-methylquinoline |
4295-11-8 | 100mg |
$ 50.00 | 2022-04-01 |
2-Chloro-6-methylquinoline Suppliers
2-Chloro-6-methylquinoline Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Chloro-6-methylquinoline
2-Chloro-6-Methylquinoline (CAS No. 4295-11-8): A Comprehensive Overview
2-Chloro-6-Methylquinoline (CAS No. 4295-11-8) is a heterocyclic aromatic compound with a quinoline backbone, featuring a chlorine atom at the 2-position and a methyl group at the 6-position. This compound belongs to the broader class of chlorinated quinolines, which have garnered significant attention in recent years due to their diverse applications in pharmaceuticals, materials science, and agrochemicals. The structure of 2-Chloro-6-Methylquinoline is characterized by its planar aromatic system, which contributes to its unique electronic properties and reactivity.
Recent studies have highlighted the potential of chlorinated quinolines as building blocks for advanced materials, particularly in the field of optoelectronics. For instance, researchers have demonstrated that 2-Chloro-6-Methylquinoline derivatives can serve as effective ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional stability and tunable porosity, making them promising candidates for gas storage, catalysis, and sensing applications.
In the pharmaceutical industry, 2-Chloro-6-Methylquinoline has been explored as a lead compound for the development of anti-inflammatory and anticancer agents. A study published in *Journal of Medicinal Chemistry* revealed that certain derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases. Furthermore, preclinical trials have shown that chlorinated quinolines can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways.
The synthesis of 2-Chloro-6-Methylquinoline has also been optimized in recent years, with researchers developing efficient routes that minimize waste and improve yield. One notable approach involves the Friedländer synthesis, where a β-keto ester reacts with an o-aminoaryl aldehyde under thermal conditions to form the quinoline skeleton. The introduction of substituents at specific positions can be achieved through directed metallation or nucleophilic substitution reactions, enabling precise control over the final product's structure.
From an environmental perspective, understanding the fate and transport of chlorinated quinolines in aquatic systems is crucial for assessing their potential ecological risks. Studies conducted by environmental chemists have shown that these compounds exhibit moderate bioaccumulation potential due to their lipophilic nature. However, advanced wastewater treatment technologies, such as activated carbon adsorption and photocatalytic degradation, have been demonstrated to effectively remove these compounds from contaminated water sources.
In conclusion, 2-Chloro-6-Methylquinoline (CAS No. 4295-11-8) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and application development, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its structure-function relationships and environmental behavior, this compound is poised to make significant contributions to both scientific innovation and industrial progress.
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